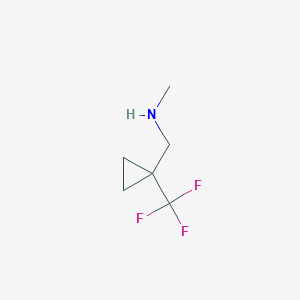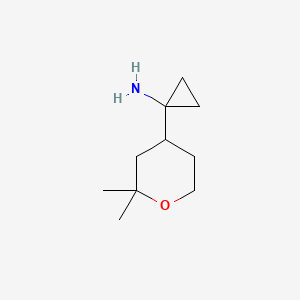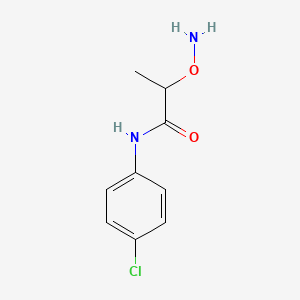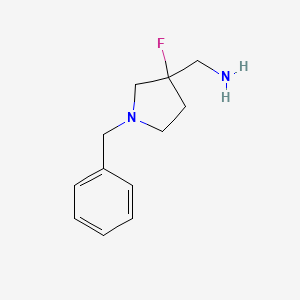
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
Vue d'ensemble
Description
3-Fluoro-N,N-dimethylpyrrolidine-3-carboxamide, also known as 3-Fluoro-DMPC, is an organic compound that has been increasingly studied due to its unique properties. 3-Fluoro-DMPC is a derivative of pyrrolidine, a five-membered heterocyclic aromatic organic compound, and is a colorless liquid at room temperature. It is a non-ionic surfactant with a wide range of applications in various fields, including pharmaceuticals, biotechnology, and nanotechnology.
Applications De Recherche Scientifique
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has a wide range of scientific research applications. It has been used as a model membrane for studying membrane proteins, as a model for studying the interactions between proteins and lipids, and as a model for studying the effects of drugs on cell membranes. It has also been used to study the structure and dynamics of lipid bilayers. Additionally, 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been used to study the effects of surfactants on the structure and function of proteins, as well as to study the effects of surfactants on the structure and function of membrane proteins.
Mécanisme D'action
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been shown to interact with lipids in a variety of ways. It has been shown to interact with the hydrophobic regions of membrane proteins, as well as the hydrophobic regions of phospholipids. It has also been shown to interact with the hydrophilic regions of membrane proteins, as well as the hydrophilic regions of phospholipids. Additionally, 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been shown to interact with the hydrophobic regions of surfactants, as well as the hydrophilic regions of surfactants.
Biochemical and Physiological Effects
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the surface tension of aqueous solutions, and has been shown to increase the permeability of cell membranes. Additionally, 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been shown to increase the solubility of hydrophobic molecules, and has been shown to reduce the aggregation of proteins. Furthermore, 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been shown to increase the activity of enzymes, and has been shown to reduce the activity of enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has several advantages and limitations for lab experiments. One of the main advantages of using 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC is that it is a non-ionic surfactant, which means that it does not interact with proteins or other molecules in the same way as ionic surfactants. Additionally, 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been shown to increase the permeability of cell membranes, which can be beneficial for certain types of experiments. However, 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC also has some limitations. For example, it is not very soluble in water, which can limit its use in certain types of experiments. Additionally, 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC has been shown to increase the activity of some enzymes, which can be beneficial in some experiments but detrimental in others.
Orientations Futures
The potential future directions for 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC are numerous. One potential direction is to further explore its use as a model membrane for studying membrane proteins and the interactions between proteins and lipids. Additionally, further research could be conducted to explore the effects of 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC on the structure and function of proteins and membrane proteins. Additionally, further research could be conducted to explore the effects of 3-fluoro-N,N-dimethylpyrrolidine-3-carboxamideC on the solubility of
Propriétés
IUPAC Name |
3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2O/c1-10(2)6(11)7(8)3-4-9-5-7/h9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODVTOYNGVVRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)
![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1470308.png)

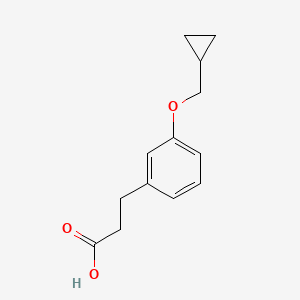

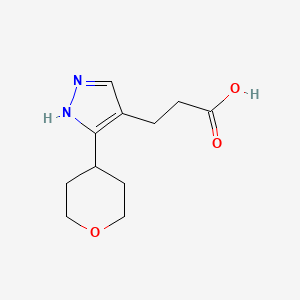
![N,2-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470317.png)
